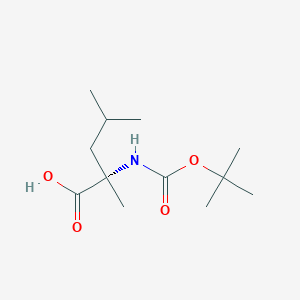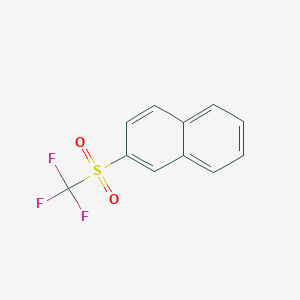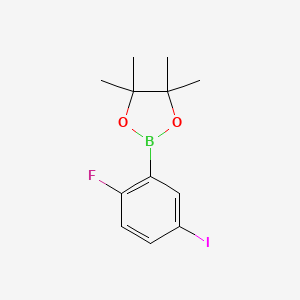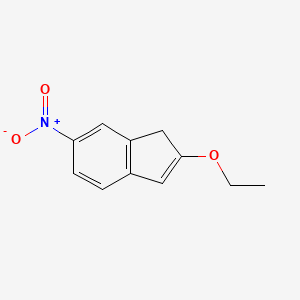
N-Boc-alpha-methyl-L-leucine (Boc-L-aMeLeu-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-alpha-methyl-L-leucine (Boc-L-aMeLeu-OH) is a synthetic amino acid derived from the natural amino acid L-leucine. This amino acid has been used in a variety of scientific research applications due to its unique properties. It is a versatile and useful compound that can be used to study the biochemical and physiological effects of amino acids.
Applications De Recherche Scientifique
Leucine and Protein Synthesis
Leucine is a critical amino acid that plays a significant role in muscle protein synthesis. It activates the mTOR pathway, which is essential for muscle growth and recovery. Leucine's ability to stimulate protein synthesis makes it a key focus of research in aging, muscle wasting diseases, and exercise physiology. For instance, studies have shown that leucine supplementation can enhance muscle protein synthesis in elderly individuals, potentially counteracting sarcopenia, the age-related loss of muscle mass and function (Balage & Dardevet, 2010).
Leucine as a Pharmaconutrient
Leucine's role extends beyond a simple dietary supplement to a "pharmaconutrient," a nutrient with pharmacological effects beneficial in treating or preventing diseases. Its supplementation has been explored for the potential treatment of muscle wasting conditions such as sarcopenia, cachexia associated with chronic diseases, and periods of immobilization. However, the effectiveness of leucine supplementation in these contexts varies, indicating a need for further research to optimize its therapeutic use (Ham et al., 2014).
Leucine and Metabolic Health
Leucine has also been implicated in the regulation of glucose homeostasis and energy balance. Research suggests that leucine supplementation can influence insulin signaling and sensitivity, making it a potential adjunct in managing type 2 diabetes and obesity. However, the mechanisms by which leucine affects glucose metabolism and how it might best be used to support metabolic health require further clarification and study (Pedroso et al., 2015).
Mécanisme D'action
Target of Action
It’s known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds to protect the amino group during synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The Boc group is introduced into the amino acid through a process known as tert-butoxycarbonylation. This process involves the reaction of the amino acid with di-tert-butyl pyrocarbonate in aqueous organic solutions . The Boc group can be selectively removed (deprotected) when no longer needed, using specific reagents such as trifluoroacetic acid (TFA) .
Result of Action
The introduction of the Boc group into an amino acid results in a protected amino acid that can undergo further reactions without the amino group being affected. This allows for the synthesis of complex peptides with a specific sequence of amino acids . The deprotection of the Boc group then reveals the original amino group, allowing it to participate in subsequent peptide bond formations .
Action Environment
The efficiency of the tert-butoxycarbonylation process can be influenced by various environmental factors. For instance, the yield of the desired product can be optimized by adjusting the conditions of the reaction, such as the choice of solvent and the reaction temperature . Furthermore, the deprotection process is typically carried out under acidic conditions and can be influenced by the choice of acid and its concentration .
Propriétés
IUPAC Name |
(2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)


![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)




![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)